3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946260-21-5
Cat. No.: VC11951747
Molecular Formula: C22H22N2O5S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946260-21-5 |
|---|---|
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C22H22N2O5S2/c1-28-19-10-7-16(14-20(19)29-2)22(25)23-17-8-9-18-15(13-17)5-3-11-24(18)31(26,27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | PKNWSKXJJIIJDL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC |
Introduction
3,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a thiophene-2-sulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a benzamide moiety. This compound is structurally similar to other sulfonamide derivatives but lacks the sulfonamide group, instead having an amide linkage.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3,4-Dimethoxy-N-[1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzamide | C22H22N2O5S2 | 458.6 | Potential antimicrobial and anti-inflammatory |
| 3,4-Dimethoxy-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzene-1-Sulfonamide | C21H22N2O6S3 | 494.6 | Exhibits antimicrobial and anti-inflammatory activities |
| 2,4-Dimethoxy-N-[1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzene-1-Sulfonamide | C21H22N2O6S3 | 494.6 | Potential biological activities similar to sulfonamides |
Research Findings and Future Directions
Given the structural complexity and potential biological activities of 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, further research is warranted to explore its applications in medicinal chemistry. This includes in-depth studies on its synthesis, purification, and biological evaluation to determine its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume